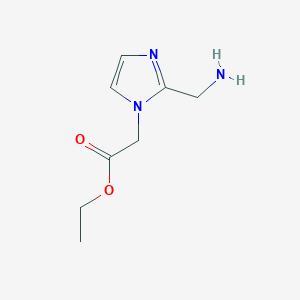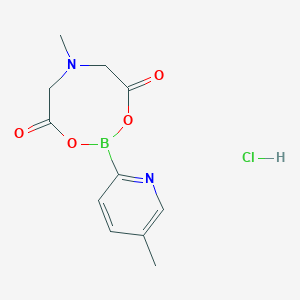
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds. The general procedure involves the reaction of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
科学研究应用
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its anti-fibrotic and anti-cancer properties.
Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Uniqueness
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is unique due to its specific combination of boron, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C11H14BClN2O4 |
|---|---|
分子量 |
284.50 g/mol |
IUPAC 名称 |
6-methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione;hydrochloride |
InChI |
InChI=1S/C11H13BN2O4.ClH/c1-8-3-4-9(13-5-8)12-17-10(15)6-14(2)7-11(16)18-12;/h3-5H,6-7H2,1-2H3;1H |
InChI 键 |
PBLDQXRSDBOAJE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


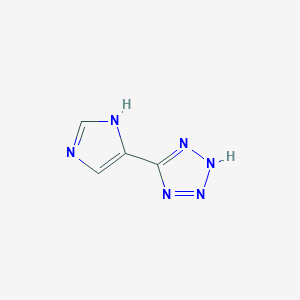



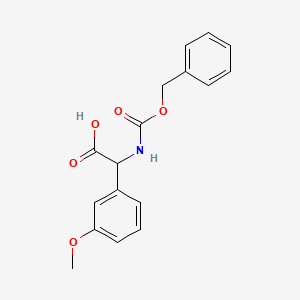
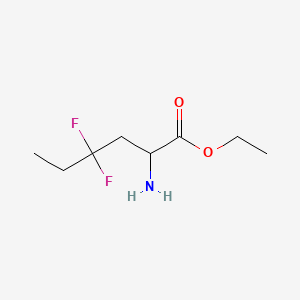
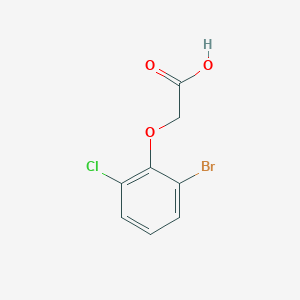

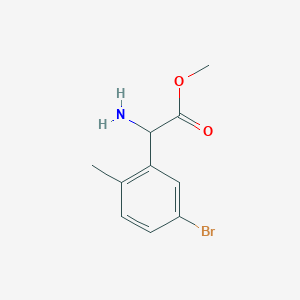
![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

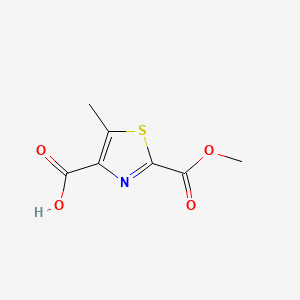
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
